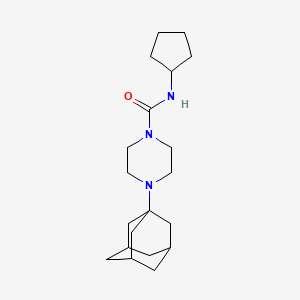![molecular formula C13H19N5O3 B4285474 ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate](/img/structure/B4285474.png)
ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate
Descripción general
Descripción
Ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate, also known as EPPG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPG belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate is not fully understood. However, it has been suggested that ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate may exert its therapeutic effects by modulating various signaling pathways in the body. ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate has been found to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate has also been found to induce apoptosis in cancer cells and inhibit their proliferation. In addition, ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate has been found to exhibit antiviral activity against certain viruses, including hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate in lab experiments is its relatively low toxicity. ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate has been found to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of using ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate. One area of interest is the development of ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate-based therapies for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the investigation of the molecular mechanisms underlying the therapeutic effects of ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate. Additionally, further studies are needed to evaluate the safety and efficacy of ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate in human clinical trials.
Aplicaciones Científicas De Investigación
Ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
ethyl 2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-2-21-11(19)10-16-13(20)18-8-6-17(7-9-18)12-14-4-3-5-15-12/h3-5H,2,6-10H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIWUAZHVDKKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N1CCN(CC1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}glycinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate](/img/structure/B4285398.png)

![ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4285411.png)
![ethyl N-[(isobutylamino)carbonyl]-beta-alaninate](/img/structure/B4285418.png)
![ethyl N-[(cycloheptylamino)carbonyl]-beta-alaninate](/img/structure/B4285422.png)
![ethyl N-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4285425.png)

![ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycylglycinate](/img/structure/B4285438.png)
![ethyl N-{[(2,4-dichlorophenyl)amino]carbonyl}glycinate](/img/structure/B4285452.png)
![ethyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}glycinate](/img/structure/B4285456.png)
![4-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4285461.png)
![4-methoxy-N-[(4-methoxyphenyl)sulfonyl]-N-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide](/img/structure/B4285469.png)
![ethyl N-[(dibenzylamino)carbonyl]glycinate](/img/structure/B4285470.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B4285497.png)